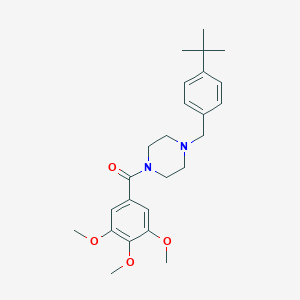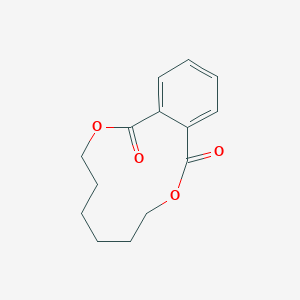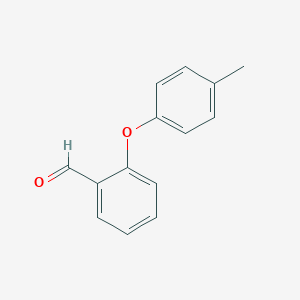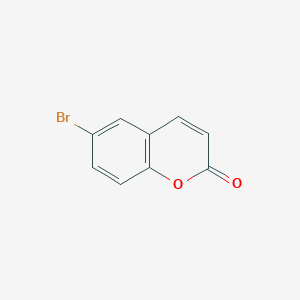
6-Bromochromen-2-one
説明
6-Bromochromen-2-one, also known as 6-BCO, is a chromenone derivative with a wide range of applications in scientific research. It is a valuable compound for studying the biochemical and physiological effects of compounds, and it has been used in various laboratory experiments. 6-BCO has been used as a model compound for various studies, including the synthesis of novel compounds and the evaluation of their biological effects.
科学的研究の応用
1. Palladium-Catalyzed Heteroarylations
6-Bromochromen-2-one derivatives, such as 3-bromochromen-4-one, have been utilized in palladium-catalyzed direct coupling reactions with heteroaromatics. This process, involving C–H bond activation of heteroarenes, yields moderate to high yields and tolerates a range of functional groups on the heteroarene (Belkessam et al., 2013).
2. Sequence-Specific Crosslinking Agents
6-Bromo derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed for sequence-specific inactivation of genetic sequences in DNA and RNA. This compound shows potential in site-specific blocking and mapping of genetic processes, particularly in viral genomes (Summerton & Bartlett, 1978).
3. Zinc Enolate Reactions
In organic chemistry, this compound compounds react with zinc enolates derived from 1-aryl-2-bromoalkanones to produce various chroman derivatives. These reactions demonstrate the versatility of this compound in synthetic organic chemistry (Shchepin et al., 2006).
4. Photolabile Protecting Groups
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), a derivative of this compound, is used as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This application is significant in the field of photochemistry (Lu et al., 2003).
5. Photo-Mediated Gene Activation
6-Bromo derivatives like 6-bromo-4-diazomethyl-7-hydroxycoumarin (Bhc-diazo) are used in photo-mediated gene activation in zebrafish embryos. This compound, known as caging, allows temporal and spatial control of gene activation, a crucial aspect in genetic studies (Ando et al., 2001).
Safety and Hazards
特性
IUPAC Name |
6-bromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRJDOQENVGLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301844 | |
| Record name | 6-bromochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19063-55-9 | |
| Record name | 6-Bromo-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146624 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19063-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions has 6-bromochromen-2-one been reported to undergo with zinc enolates?
A1: this compound has been investigated for its reactivity with zinc enolates derived from various α-bromocarbonyl compounds [, , , , ]. Studies have explored its reactions with zinc enolates generated from 1-aryl-2,2-dibromoalkanones [, ], 1-aryl-2-bromoalkanones [, ], and 1-aryl-2-bromo-2-phenylethanone [, ]. These reactions primarily focus on exploring the synthetic potential of these reactions for forming more complex organic molecules.
Q2: Are there any other related chromen-2-one derivatives investigated in similar reactions?
A2: Yes, besides this compound, researchers have also studied the reactivity of 3-aroyl-6-bromochromen-2-ones [, ] and 2-benzoylbenzo[f]chromen-3-one [, ] with zinc enolates derived from similar α-bromocarbonyl compounds. This suggests an interest in understanding the influence of different substituents and core structures on the reaction outcome.
Q3: What is the significance of using zinc enolates in these reactions?
A3: Zinc enolates are known for their versatility in organic synthesis, offering controlled reactivity and regioselectivity in various reactions [, , , , ]. Their use with this compound and its derivatives allows researchers to explore new synthetic pathways for constructing complex molecules, potentially with applications in medicinal chemistry and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



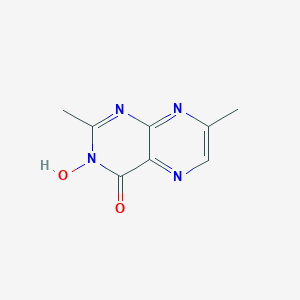
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
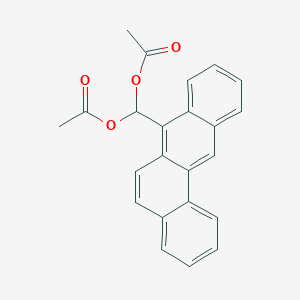

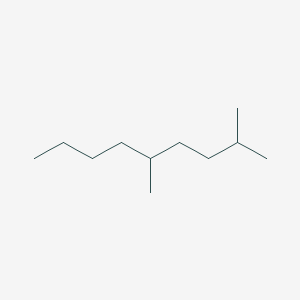
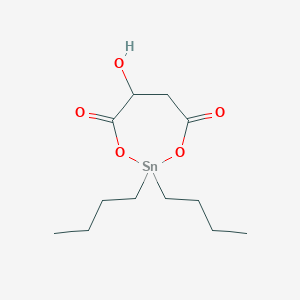
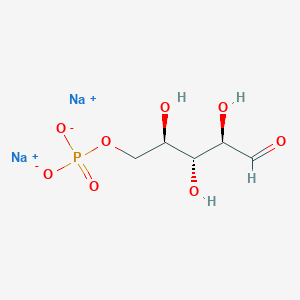

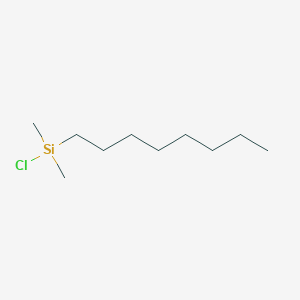
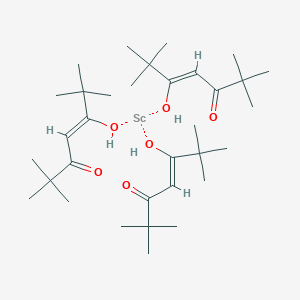
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
